ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate
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Overview
Description
The compound contains a benzimidazole moiety, which is a heterocyclic aromatic compound. Benzimidazole derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .
Molecular Structure Analysis
Benzimidazole is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring . The specific structure of your compound would depend on the positions and orientations of the other functional groups.Chemical Reactions Analysis
Benzimidazole and its derivatives are involved in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions . The specific reactions that your compound can participate in would depend on its exact structure and the conditions of the reaction.Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their exact structure. Some general properties of benzimidazole include its aromaticity and its ability to participate in hydrogen bonding .Scientific Research Applications
Synthesis and Biological Activities
Antibacterial Study
A study involved the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antimycobacterial Activity
Novel imidazo[1,2-a]pyridine-3-carboxamides were synthesized, showing considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting the potential for developing new antimycobacterial agents (Lv et al., 2017).
Anticancer Agents
Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrated promising anticancer potential, suggesting further exploration in cancer treatment (Rehman et al., 2018).
Mechanism of Action
Target of Action
It contains a1H-benzo[d]imidazole moiety , which is a key component in many biologically active molecules . Benzimidazole derivatives have been reported to exhibit antimicrobial activity against selected microbial species .
Mode of Action
The presence of the1H-benzo[d]imidazole moiety suggests that it may interact with biological targets via nucleophilic substitution reactions . The compound’s interaction with its targets could lead to changes in the target’s function, potentially contributing to its biological activity.
Biochemical Pathways
Compounds containing a1H-benzo[d]imidazole moiety are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the antimicrobial activity reported for otherbenzimidazole derivatives , it is possible that this compound could have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-2-29-20(28)14-6-5-11-26(12-14)19(27)13-31-21-25-24-18(30-21)10-9-17-22-15-7-3-4-8-16(15)23-17/h3-4,7-8,14H,2,5-6,9-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYXLSMSECQYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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